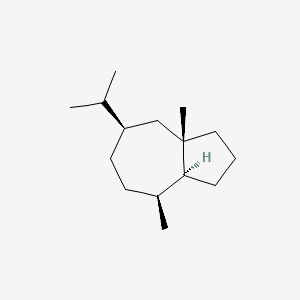

Ambrosane

Description

Properties

Molecular Formula |

C15H28 |

|---|---|

Molecular Weight |

208.38 g/mol |

IUPAC Name |

(3aS,4S,7R,8aS)-4,8a-dimethyl-7-propan-2-yl-2,3,3a,4,5,6,7,8-octahydro-1H-azulene |

InChI |

InChI=1S/C15H28/c1-11(2)13-8-7-12(3)14-6-5-9-15(14,4)10-13/h11-14H,5-10H2,1-4H3/t12-,13+,14-,15-/m0/s1 |

InChI Key |

TUKMYOLTOOBHQF-XGUBFFRZSA-N |

SMILES |

CC1CCC(CC2(C1CCC2)C)C(C)C |

Isomeric SMILES |

C[C@H]1CC[C@H](C[C@]2([C@H]1CCC2)C)C(C)C |

Canonical SMILES |

CC1CCC(CC2(C1CCC2)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Ambrosane Sesquiterpenoids: Classification, Bioactivity, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambrosane sesquiterpenoids are a class of naturally occurring organic compounds characterized by a specific fifteen-carbon skeleton. Predominantly isolated from plants of the genus Ambrosia, these compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the classification of Ambrosane sesquiterpenoids, their quantitative biological activities, detailed experimental protocols for their study, and an exploration of their mechanisms of action, with a focus on key signaling pathways.

Classification of Ambrosane Sesquiterpenoids

Ambrosane sesquiterpenoids belong to the larger family of sesquiterpenoids, which are built from three isoprene units.[1][2] The classification of Ambrosane and related sesquiterpenoids found in the Ambrosia genus is primarily based on their carbon skeleton. The principal skeletons include pseudoguaianolides, guaianolides, and eudesmanolides.[3][4] Pseudoguaianolides are particularly characteristic of the Ambrosia species.[3][4] Further structural diversity arises from variations in oxidation patterns, substitutions, and ring arrangements, leading to seco- and nor-derivatives.[5]

dot

Caption: Classification of Ambrosane and related sesquiterpenoids.

Biological Activities and Quantitative Data

Ambrosane sesquiterpenoids exhibit a wide range of biological activities, with anti-inflammatory and cytotoxic properties being the most extensively studied.[3] The presence of an α-methylene-γ-lactone moiety is often crucial for their biological effects.[2]

Anti-inflammatory Activity

Many Ambrosane sesquiterpenoids demonstrate potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[6] This inhibition leads to a reduction in the production of pro-inflammatory cytokines and mediators.

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Neurolenin B | TNF-α production | THP-1 monocytes | 0.17 | [7] |

| Lobatin B | TNF-α production | THP-1 monocytes | 2.32 | [7] |

| Parthenolide (positive control) | TNF-α production | THP-1 monocytes | 4.79 | [7] |

| 3-Oxo-8-hydroxyeremophila-1,7(11)-dien-12,8-olide | NO production | RAW 264.7 | 6.528 | [8] |

Cytotoxic Activity

The cytotoxic effects of Ambrosane sesquiterpenoids against various cancer cell lines have been well-documented, making them promising candidates for anticancer drug development.

| Compound | Cell Line | IC50 (µM) | Reference |

| Acetoxydihydrodamsin | Colo205 (sensitive) | 7.64 | [9] |

| Acetoxydihydrodamsin | Colo320 (multidrug-resistant) | 3.67 (antiproliferative) | [9] |

| 1'-Noraltamisin | Colo320 (multidrug-resistant) | 8.78 (antiproliferative) | [9] |

| Psilostachyin | Colo320 (multidrug-resistant) | 5.29 (antiproliferative) | [9] |

| Psilostachyin C | Colo205 | 26.60 | [9] |

| Cynaropicrin | U-87 MG (glioblastoma) | 24.4 (24h), 12.2 (48h), 3.1 (72h) | [10] |

| Obtusol | Colo-205 | 1.2 µg/ml | [11] |

| (-)-Elatol | Colo-205 | 2.5 µg/ml | [11] |

Experimental Protocols

Extraction and Isolation of Ambrosane Sesquiterpenoids from Ambrosia artemisiifolia

The following is a generalized protocol for the extraction and isolation of sesquiterpenoids from the aerial parts of Ambrosia artemisiifolia.

dot

Caption: General workflow for extraction and isolation.

-

Extraction: Air-dried and powdered aerial parts of A. artemisiifolia (10.0 kg) are extracted three times with 95% (v/v) methanol at room temperature. The solvent is then concentrated under reduced pressure to yield a crude residue.[1]

-

Partitioning: The crude residue is suspended in water and successively partitioned with petroleum ether and ethyl acetate to yield respective soluble fractions.[1]

-

Column Chromatography: The ethyl acetate fraction, which is typically rich in sesquiterpenoids, is subjected to multiple rounds of column chromatography. This may include silica gel, ODS (octadecylsilane), and Sephadex LH-20 columns with various solvent systems to separate the compounds based on polarity and size.[12][13]

-

Purification: Final purification of individual compounds is often achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).[1]

Structure Elucidation

The structures of isolated Ambrosane sesquiterpenoids are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula of the compound.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for elucidating the planar structure and relative stereochemistry of the molecule.[1][12][14]

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

-

Electronic Circular Dichroism (ECD): In cases where suitable crystals cannot be obtained, ECD spectroscopy, often in conjunction with quantum chemical calculations, can be used to determine the absolute configuration.[12]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory and cytotoxic effects of many Ambrosane sesquiterpenoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key transcription factor that regulates genes involved in inflammation, immunity, cell proliferation, and apoptosis.

Several sesquiterpene lactones have been shown to directly target components of the IκB kinase (IKK) complex.[15] Some, like helenalin, have been found to directly alkylate the p65 subunit of NF-κB, thereby preventing its binding to DNA.[16] Others may inhibit the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which is a crucial step for NF-κB activation.[17] The α-methylene-γ-lactone moiety is a key structural feature that allows for Michael addition reactions with cysteine residues in target proteins like IKK and p65.[6]

dot

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

Ambrosane sesquiterpenoids represent a structurally diverse class of natural products with significant therapeutic potential. Their potent anti-inflammatory and cytotoxic activities, largely mediated through the inhibition of the NF-κB pathway, make them attractive lead compounds for drug discovery and development. Further research into their structure-activity relationships, mechanisms of action, and synthetic accessibility will be crucial for harnessing their full potential in medicine. This guide provides a foundational understanding for researchers and professionals dedicated to advancing the science and application of these remarkable compounds.

References

- 1. New Sesquiterpenoids from Ambrosia artemisiifolia L. [mdpi.com]

- 2. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive phytochemical and pharmacological review on sesquiterpenes from the genus Ambrosia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New Pseudoguaianolides from Ambrosia maritima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent anti-inflammatory activity of sesquiterpene lactones from Neurolaena lobata (L.) R. Br. ex Cass., a Q'eqchi' Maya traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory sesquiterpenoids from Ligularia fischeriTurcz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiproliferative and cytotoxic effects of sesquiterpene lactones isolated from Ambrosia artemisiifolia on human adenocarcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Sesquiterpene Lactone Cynaropicrin Manifests Strong Cytotoxicity in Glioblastoma Cells U-87 MG by Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic activity of halogenated sesquiterpenes from Laurencia dendroidea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sesquiterpenes from Ambrosia artemisiifolia and their allelopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Sesquiterpenes from Ambrosia artemisiifolia and their allelopathy [frontiersin.org]

- 14. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Ambrosane-Type Sesquiterpenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of ambrosane-type sesquiterpenes, a class of natural products with significant therapeutic potential. The guide details the enzymatic cascade from the universal precursor, farnesyl pyrophosphate, to the core ambrosane skeleton, summarizes key enzymatic data, and provides detailed experimental protocols for pathway elucidation and characterization.

Introduction to Ambrosane Sesquiterpenes

Ambrosane-type sesquiterpenes belong to the larger class of sesquiterpenoids, which are C15 isoprenoid natural products. They are characterized by a bicyclic carbon framework, specifically a pseudoguaianolide skeleton featuring a fused seven- and five-membered ring system. Many ambrosanes are further modified into sesquiterpene lactones (STLs), containing an α-methylene-γ-lactone moiety, which is often crucial for their biological activity. Prominent examples include helenalin, found in Arnica montana, which possesses potent anti-inflammatory and anti-neoplastic properties.[1][2] Understanding the biosynthetic origin of this complex scaffold is critical for metabolic engineering efforts aimed at producing these valuable compounds in heterologous systems.

The Core Biosynthetic Pathway

The biosynthesis of ambrosane-type sesquiterpenes is a multi-step enzymatic process that begins with the universal C15 precursor for all sesquiterpenes, (2E,6E)-farnesyl pyrophosphate (FPP). The pathway can be broadly divided into two major phases: the formation of a germacranolide precursor and its subsequent rearrangement and modification into the ambrosane skeleton. The entire process is primarily localized within specialized plant tissues, such as glandular trichomes.[3][4]

Phase 1: Formation of the Germacranolide Precursor, Costunolide

The initial steps leading to the key intermediate, costunolide, are well-characterized and involve a sesquiterpene synthase and two distinct cytochrome P450 monooxygenases (P450s).[5][6][7][8]

-

Cyclization of FPP: The pathway is initiated by the enzyme Germacrene A Synthase (GAS) , a type of sesquiterpene synthase (STS). GAS catalyzes the complex cyclization of the linear FPP molecule into (+)-germacrene A, a macrocyclic olefin with a 10-membered ring.[4][5][8]

-

First Oxidation Series: The newly formed germacrene A is then acted upon by Germacrene A Oxidase (GAO) , a P450 enzyme of the CYP71 family. GAO catalyzes a three-step oxidation of the C12-methyl group of germacrene A to a carboxylic acid, yielding germacrene A acid.[9][10][11]

-

Lactone Ring Formation: The final step to the key intermediate is catalyzed by Costunolide Synthase (COS) , another P450 enzyme (typically CYP71BL subfamily).[7][8] COS performs a stereospecific hydroxylation at the C6 position of germacrene A acid. The resulting 6α-hydroxy-germacrene A acid is an unstable intermediate that spontaneously undergoes lactonization to form the stable γ-lactone ring, yielding (+)-costunolide.[6][7][12]

Phase 2: Proposed Conversion to the Ambrosane Skeleton

The precise enzymatic steps converting the germacranolide skeleton of costunolide into the pseudoguaianolide skeleton of ambrosanes are not yet fully elucidated. However, based on the biosynthesis of related guaianolides, it is hypothesized that this transformation is catalyzed by one or more additional P450 enzymes.[6][13] These enzymes would perform a series of complex intramolecular rearrangements and cyclizations to form the characteristic 5/7 fused ring system. This remains an active area of research, with the responsible enzymes yet to be functionally characterized.

Quantitative Data on Pathway Enzymes

The kinetic properties of sesquiterpene synthases and P450s are crucial for understanding pathway flux and for optimizing heterologous production systems. While kinetic data for the specific enzymes leading to ambrosanes are not yet fully available, data from well-characterized, related enzymes provide valuable benchmarks.

| Enzyme Class | Representative Enzyme | Source Organism | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Reference |

| Sesquiterpene Synthase | Amorpha-4,11-diene Synthase | Artemisia annua | FPP | 0.6 | N/A | [14] |

| Sesquiterpene Synthase | Amorpha-4,11-diene Synthase | Artemisia annua | FPP | 2.03 | 0.186 | [15] |

| Cytochrome P450 | Germacrene A Oxidase (GAO) | Multiple Asteraceae | Germacrene A | N/A | N/A | [10][11][16] |

| Cytochrome P450 | Costunolide Synthase (COS) | Cichorium intybus | Germacrene A Acid | N/A | N/A | [7][8][12] |

| N/A: Data not available in the cited literature. Kinetic characterization of membrane-bound P450s like GAO and COS is complex and often not fully reported. |

Experimental Protocols

Elucidating a terpene biosynthetic pathway involves a multi-step process, from gene discovery to biochemical characterization. The following sections provide detailed methodologies for the key experiments involved.

Protocol 1: Heterologous Expression and Purification of a His-tagged Sesquiterpene Synthase (e.g., GAS)

This protocol describes the production of a soluble sesquiterpene synthase in E. coli.

-

Vector Construction:

-

Amplify the coding sequence of the candidate GAS gene (excluding any N-terminal plastid transit peptide) via PCR from a trichome-derived cDNA library.

-

Clone the PCR product into an E. coli expression vector (e.g., pET-28a) that incorporates an N-terminal Hexa-histidine (His₆) tag.

-

Verify the sequence of the resulting construct.

-

-

Protein Expression:

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow a 1 L culture in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Reduce the culture temperature to 18-22°C and continue shaking for 16-20 hours to improve protein solubility.

-

-

Cell Lysis and Purification:

-

Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (1 mg/mL) and a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes, then sonicate the suspension on ice until the solution is no longer viscous.

-

Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.

-

Wash the column with 10 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elute the His-tagged protein with 5 column volumes of Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Confirm the purity and size of the protein using SDS-PAGE. Desalt the purified protein into a storage buffer (e.g., 50 mM HEPES, 10% glycerol, 1 mM DTT, pH 7.5).

-

Protocol 2: Heterologous Expression and Microsome Preparation for a Cytochrome P450 (e.g., GAO/COS)

This protocol is adapted for membrane-bound P450s, often expressed in yeast or modified for bacterial expression.[17][18][19]

-

Vector Construction and Expression:

-

Codon-optimize the P450 gene for the chosen expression host (e.g., Saccharomyces cerevisiae or E. coli). For E. coli, N-terminal modifications may be required to promote proper membrane insertion.[17]

-

Clone the gene into a suitable expression vector, often co-expressed with a Cytochrome P450 Reductase (CPR) from a plant like Arabidopsis thaliana to ensure electron supply.

-

Follow the appropriate transformation and induction protocol for the chosen host system.

-

-

Microsome Isolation (from Yeast):

-

Harvest yeast cells by centrifugation.

-

Wash the pellet with TEK buffer (50 mM Tris-HCl, 1 mM EDTA, 100 mM KCl, pH 7.5).

-

Resuspend cells in TEK buffer with 0.6 M sorbitol and protease inhibitors.

-

Break the cells using glass beads and vigorous vortexing or a bead beater.

-

Perform a differential centrifugation: first, centrifuge at 10,000 x g for 20 min at 4°C to pellet cell debris and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 90 min at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a small volume of TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.5) with 20% glycerol, homogenize, and store at -80°C.

-

Protocol 3: In Vitro Enzyme Assays

-

Sesquiterpene Synthase (GAS) Assay:

-

Prepare a 500 µL reaction mixture in a 2 mL glass GC vial.

-

The mixture should contain: 50 mM HEPES buffer (pH 7.2), 10 mM MgCl₂, 10% (v/v) glycerol, 5 mM DTT.

-

Add 5-10 µg of purified GAS protein.

-

Overlay the aqueous reaction mixture with 500 µL of n-hexane (or dodecane) to capture the volatile products.

-

Initiate the reaction by adding FPP to a final concentration of 50 µM.

-

Incubate at 30°C for 1-2 hours with gentle shaking.

-

Stop the reaction by vortexing vigorously for 30 seconds. Centrifuge to separate the phases.

-

Analyze the upper organic phase directly by GC-MS.

-

-

Cytochrome P450 (GAO/COS) Assay: [20]

-

This assay requires the product of the previous enzymatic step as a substrate. For example, to assay COS, germacrene A acid is required.

-

Prepare a 200 µL reaction mixture containing: 100 mM potassium phosphate buffer (pH 7.4), 2 mM NADPH, and 50-100 µg of microsomal protein (or purified P450 and CPR reconstituted in nanodiscs).

-

Add the substrate (e.g., 50 µM germacrene A acid dissolved in a minimal volume of DMSO).

-

Incubate at 30°C for 1-2 hours.

-

Stop the reaction by adding 100 µL of ethyl acetate and vortexing.

-

Extract the products twice with ethyl acetate. Pool the organic phases, evaporate to dryness under a stream of N₂, and resuspend in a suitable solvent for LC-MS or GC-MS analysis (after derivatization, e.g., methylation with diazomethane, if necessary).

-

Protocol 4: Product Identification by GC-MS

-

Instrumentation and Column:

-

GC Conditions:

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[21][22]

-

Oven Program: Start at 50°C (hold for 2 min), ramp at 10°C/min to 280°C, and hold for 5 min.[21][22] This program should be optimized based on the expected volatility of the products. For thermally labile compounds like germacrene A, a lower injector temperature (150°C) should be used to prevent rearrangement.[8]

-

MS Conditions:

-

Ion Source: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.[22]

-

Identification: Identify products by comparing their mass spectra and retention indices with those in established libraries (e.g., NIST, Wiley) and, when possible, with authentic standards.

-

Conclusion

The biosynthesis of ambrosane-type sesquiterpenes is a sophisticated enzymatic process initiated by a sesquiterpene synthase and elaborated by a series of Cytochrome P450-dependent oxidations and rearrangements. While the pathway to the key germacranolide intermediate, costunolide, has been elucidated, the specific P450s responsible for converting this precursor to the ambrosane skeleton represent a compelling frontier in natural product biosynthesis research. The protocols and data presented in this guide provide a robust framework for researchers to investigate these remaining enzymatic steps, paving the way for the metabolic engineering and sustainable production of these medicinally important compounds.

References

- 1. Helenalin - Wikipedia [en.wikipedia.org]

- 2. Helenalin - A Sesquiterpene Lactone with Multidirectional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification, functional characterization and developmental regulation of sesquiterpene synthases from sunflower capitate glandular trichomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reconstitution of the Costunolide Biosynthetic Pathway in Yeast and Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a Unique Germacrene A Oxidase from Xanthium strumarium [techscience.com]

- 10. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Catalytic Plasticity of Germacrene A Oxidase Underlies Sesquiterpene Lactone Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lettuce costunolide synthase (CYP71BL2) and its homolog (CYP71BL1) from sunflower catalyze distinct regio- and stereoselective hydroxylations in sesquiterpene lactone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Amorpha-4,11-diene synthase catalyses the first probable step in artemisinin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdn.amegroups.cn [cdn.amegroups.cn]

- 16. Catalytic Plasticity of Germacrene A Oxidase Underlies Sesquiterpene Lactone Diversification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bacterial Expression of Membrane-Associated Cytochrome P450s and Their Activity Assay in Nanodiscs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. repositum.tuwien.at [repositum.tuwien.at]

- 19. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

- 20. criver.com [criver.com]

- 21. GC-MS Study and Isolation of A Sesquiterpene Lactone from Artemisia Pallens – Oriental Journal of Chemistry [orientjchem.org]

- 22. scispace.com [scispace.com]

- 23. mdpi.com [mdpi.com]

A Technical Guide to the Natural Sources of Ambrosane Sesquiterpene Lactones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambrosane sesquiterpene lactones are a class of naturally occurring bioactive compounds predominantly found in plants of the Asteraceae family. These compounds are of significant interest to the scientific community due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This technical guide provides an in-depth overview of the primary natural sources of ambrosane sesquiterpene lactones, quantitative data on their occurrence, detailed experimental protocols for their isolation, and an exploration of the key signaling pathways they modulate.

Principal Natural Sources

The primary plant genera known to be rich sources of ambrosane sesquiterpene lactones are Ambrosia, Parthenium, and Xanthium. These genera belong to the Asteraceae family and are widely distributed globally.

-

Ambrosia (Ragweed): This genus is a well-documented source of a variety of sesquiterpene lactones, particularly pseudoguaianolides. Species such as Ambrosia artemisiifolia (common ragweed), Ambrosia maritima, and Ambrosia cumanensis have been extensively studied for their sesquiterpene lactone content.[1] These compounds are characteristic secondary metabolites of the genus.[2]

-

Parthenium (Feverfew, Santa Maria): Parthenium hysterophorus is infamous as an invasive weed but is also a significant source of the ambrosane sesquiterpene lactone, parthenin.[3] Parthenin is considered a major component of the plant's toxins and is responsible for its allelopathic effects.[3] All parts of the Parthenium hysterophorus plant contain sesquiterpene lactones.[3]

-

Xanthium (Cocklebur): Various species of this genus, including Xanthium strumarium and Xanthium sibiricum, are known to produce xanthanolides, a type of sesquiterpene lactone.[4][5] Over 30 naturally occurring xanthanolides have been isolated from the Xanthium genus.[4]

Quantitative Analysis of Ambrosane Sesquiterpene Lactones

The concentration of ambrosane sesquiterpene lactones can vary significantly depending on the plant species, the part of the plant, and the developmental stage. The following tables summarize available quantitative data from scientific literature.

Table 1: Quantitative Analysis of Sesquiterpene Lactones in Ambrosia artemisiifolia [6][7][8]

| Compound | Plant Part | Growth Stage | Concentration (mg/g dry weight) | Location of Study |

| Psilostachyin | Aerial parts | End of July | 3.73 | Szeged, Hungary |

| Psilostachyin | Aerial parts | First weeks of August | 3.38 | Szeged, Hungary |

| Peruvin | Aerial parts | End of July | ~0.5 | Szeged, Hungary |

| Acetoxydihydrodamsin | Aerial parts | End of July | ~0.2 | Szeged, Hungary |

| Costunolide | Aerial parts | End of July | ~0.1 | Szeged, Hungary |

| Psilostachyin | Aerial parts | Peak production | Not specified | Nyíri, Hungary |

| Peruvin | Aerial parts | Peak production | Not specified | Nyíri, Hungary |

| Acetoxydihydrodamsin | Aerial parts | Peak production | Not specified | Nyíri, Hungary |

| Costunolide | Aerial parts | Peak production | Not specified | Nyíri, Hungary |

Table 2: Quantitative Analysis of Parthenin in Parthenium hysterophorus

| Plant Part | Method | Concentration | Reference |

| Leaves | HPLC | Increases with plant age, peaks at the beginning of flowering. At senescence, a single plant can yield about 270 mg. | [9] |

| Leaves | LC-MS/HPLC | 40752.52 ppm (in methanolic extract) | [10] |

| Flowers | LC-MS/HPLC | 30454.33 ppm (in methanolic extract) | [10] |

| Stems | LC-MS/HPLC | 2664.09 ppm (in methanolic extract) | [10] |

Experimental Protocols for Extraction and Isolation

The extraction and isolation of ambrosane sesquiterpene lactones from plant material typically involve solvent extraction followed by various chromatographic techniques.

General Extraction Procedure

-

Plant Material Preparation: The aerial parts (leaves, stems, flowers) of the plant are collected, air-dried at room temperature, and then ground into a fine powder.

-

Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent. Common solvents include methanol, ethanol, acetone, ethyl acetate, and chloroform.[11][12] The extraction is often performed at room temperature over several days with occasional shaking, or by using techniques like Soxhlet extraction for a more exhaustive process.[3][12]

-

Concentration: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification Workflow

The crude extract, a complex mixture of compounds, is then subjected to a series of chromatographic steps to isolate the desired sesquiterpene lactones.

A combination of different chromatographic methods is often employed for successful separation, including open column chromatography (OCC), vacuum liquid chromatography (VLC), and preparative thin-layer chromatography (prep-TLC).[13] The final purification is often achieved using high-performance liquid chromatography (HPLC), typically on a reversed-phase column.[14][15]

Detailed Methodologies from Literature

-

Large-Scale Isolation from Cichorium intybus: A three-step process involving water maceration, liquid-liquid extraction with ethyl acetate, and reversed-phase flash column chromatography has been described for the large-scale isolation of lactucin and 11,13-dihydrolactucin.[14][16][17]

-

Isolation from Artemisia afra: A pre-purification of the crude extract using column chromatography is followed by further separation of the resulting fraction using another column with a hexane-ethyl acetate eluent. Final purification is achieved through preparative TLC.[18]

-

General Chromatographic Conditions: Silica gel is commonly used as the stationary phase for column chromatography, with gradient elution using solvent systems like n-hexane-ethyl acetate.[11] For preparative TLC, silica gel plates are also used with various mobile phases.[13]

Modulation of Cellular Signaling Pathways

Ambrosane sesquiterpene lactones exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Many sesquiterpene lactones are potent inhibitors of NF-κB activation.[19][20] They are thought to act by selectively alkylating the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[19] Specifically, compounds like coronopilin and damsin from Ambrosia arborescens have been shown to inhibit NF-κB signaling, leading to a reduction in the expression of pro-inflammatory cytokines such as IL-6 and MCP-1.[21][22] The inhibitory mechanism involves preventing the degradation of IκB-α and IκB-β, which are inhibitory proteins that sequester NF-κB in the cytoplasm.[20]

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. Aberrant activation of this pathway, particularly of STAT3, is linked to cancer and inflammatory diseases.[23] Parthenolide, a well-studied sesquiterpene lactone, has been shown to be a potent inhibitor of JAKs.[23][24][25] It acts as a covalent pan-JAK inhibitor, directly binding to and inactivating these kinases.[23] This inhibition prevents the phosphorylation and activation of STAT3, thereby blocking its downstream signaling effects, which include the promotion of cancer cell migration and proliferation.[23][25]

Interference with the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers.[26] While the direct interaction of ambrosane sesquiterpenes with this pathway is an area of ongoing research, some natural products have been shown to inhibit this pathway.[26] Given the broad spectrum of anti-cancer activities of ambrosane sesquiterpenes, it is plausible that they may also exert their effects through the modulation of the PI3K/Akt/mTOR pathway. Further investigation is warranted to elucidate the specific molecular targets and mechanisms of action within this pathway.

Conclusion

Ambrosane sesquiterpene lactones, primarily sourced from the Ambrosia, Parthenium, and Xanthium genera, represent a promising class of natural products for drug discovery and development. Their well-documented anti-inflammatory and anti-cancer properties are attributed to their ability to modulate key cellular signaling pathways, including NF-κB and JAK/STAT. This technical guide provides a comprehensive overview of their natural sources, quantitative occurrence, and isolation methodologies, serving as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further research into the quantitative analysis of these compounds in a wider range of species and the detailed elucidation of their mechanisms of action will undoubtedly pave the way for their potential therapeutic applications.

References

- 1. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 2. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 3. ijcps.org [ijcps.org]

- 4. Xanthanolides in Xanthium L.: Structures, Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Targeted Screening and Quantification of Characteristic Sesquiterpene Lactones in Ambrosia artemisiifolia L. at Different Growth Stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]

- 13. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. msipublishers.com [msipublishers.com]

- 19. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Sesquiterpene lactones from Ambrosia arborescens Mill. inhibit pro-inflammatory cytokine expression and modulate NF-κB signaling in human skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structures and Biological Activities of Damsin and Coronopilin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damsin and coronopilin are naturally occurring sesquiterpene lactones, primarily isolated from plants of the Ambrosia genus. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, particularly their cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structures, biological activities, and mechanisms of action of damsin and coronopilin, with a focus on their potential as anticancer agents.

Chemical Structure and Properties

Damsin and coronopilin are pseudoguaianolide-type sesquiterpene lactones, characterized by a fused seven- and five-membered ring system. Their chemical structures, including stereochemistry, are crucial for their biological activity.

Damsin

-

Molecular Formula: C₁₅H₂₀O₃[1]

-

IUPAC Name: (3aS,6S,6aS,9aR,9bR)-6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,7,8,9b-octahydroazuleno[4,5-b]furan-2,9-dione[2]

-

Molecular Weight: 248.32 g/mol [1]

-

Key Structural Features: Damsin possesses an α-methylene-γ-lactone moiety, which is a common feature in many biologically active sesquiterpene lactones and is considered to be a key functional group for its cytotoxic activity through Michael addition reactions with biological nucleophiles.[3]

Coronopilin

-

IUPAC Name: (3aS,6S,6aR,9aS,9bR)-6a-hydroxy-6,9a-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydro-3aH-azuleno[8,7-b]furan-2,9-dione[5]

-

Key Structural Features: Coronopilin is structurally similar to damsin, with the notable addition of a hydroxyl group at the C1 position. This modification influences its polarity and interaction with biological targets. Like damsin, it also contains the reactive α-methylene-γ-lactone group.

Biological Activity: Cytotoxicity

Damsin and coronopilin have demonstrated significant cytotoxic activity against a range of cancer cell lines. The following table summarizes their half-maximal inhibitory concentrations (IC₅₀).

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Damsin | A549 | Lung Carcinoma | 10.72 | [6] |

| HeLa | Cervical Cancer | - | [6] | |

| Panc-1 | Pancreatic Cancer | - | [6] | |

| Caco-2 | Colorectal Adenocarcinoma | 7.2 (NF-κB inhibition) | [7] | |

| U-373 MG | Glioblastoma | 2.28 (NF-κB inhibition) | [7] | |

| Hep G2 | Hepatocellular Carcinoma | 3.98 (NF-κB inhibition) | [7] | |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 4.3 | [3] | |

| HCT116 (p53-/-) | Colorectal Carcinoma | 21.8 | [3] | |

| Coronopilin | A549 | Lung Carcinoma | 40.8 | [6] |

| Caco-2 | Colorectal Adenocarcinoma | 10.1 (NF-κB inhibition) | [7] | |

| Jurkat | Acute T-cell Leukemia | - | [7] | |

| U937 | Histiocytic Lymphoma | - | [7] |

Mechanism of Action: Inhibition of NF-κB and STAT3 Signaling Pathways

Recent studies have elucidated that the anticancer effects of damsin and coronopilin are, at least in part, mediated through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and inflammation, namely the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[7][8]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory and immune responses and plays a significant role in tumorigenesis. Damsin and coronopilin have been shown to inhibit the activation of NF-κB.[7][8] This inhibition is thought to occur through the alkylation of key cysteine residues on proteins within the NF-κB signaling cascade by the α-methylene-γ-lactone moiety.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. Multiple anticancer effects of damsin and coronopilin isolated from Ambrosia arborescens on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Isolating Nature's Arsenal: A Technical Guide to the Purification of Sesquiterpenoids from Ambrosia artemisiifolia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the isolation and purification of sesquiterpenoids from Ambrosia artemisiifolia, commonly known as common ragweed. This plant is a rich source of bioactive sesquiterpenoids, particularly sesquiterpene lactones, which have garnered significant interest in the scientific community for their potential therapeutic applications, including anti-inflammatory and cytotoxic properties. This document outlines detailed experimental protocols, presents quantitative data from various studies, and illustrates key experimental workflows and biological pathways to serve as a comprehensive resource for researchers in natural product chemistry and drug development.

Introduction to Sesquiterpenoids from Ambrosia artemisiifolia

Ambrosia artemisiifolia L. is an invasive plant species that produces a diverse array of secondary metabolites, with sesquiterpenoids being one of the most prominent classes.[1][2] These C15 terpenoids, particularly sesquiterpene lactones, are responsible for many of the plant's reported biological activities.[1] The isolation and purification of these compounds are crucial steps for their structural elucidation, pharmacological evaluation, and potential development into therapeutic agents.

Experimental Protocols for Isolation and Purification

The isolation of sesquiterpenoids from A. artemisiifolia typically involves a multi-step process encompassing extraction, solvent partitioning, and various chromatographic techniques. The following protocols are synthesized from published research and represent common methodologies employed in the field.

General Experimental Workflow

The overall process for isolating sesquiterpenoids from A. artemisiifolia can be visualized as a sequential workflow, starting from the collection and preparation of plant material to the final purification of individual compounds.

Detailed Methodologies

2.2.1. Extraction of Plant Material

-

Method 1: Methanol Extraction

-

Air-dry the aerial parts of A. artemisiifolia and grind them into a fine powder.

-

Extract the powdered plant material (e.g., 10.0 kg) with 95% (v/v) methanol at room temperature three times.[1]

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude residue.[1]

-

-

Method 2: Ethanol Extraction

2.2.2. Solvent Partitioning

-

Suspend the crude residue in water.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity. A common sequence is petroleum ether followed by ethyl acetate.[1][2] This step separates compounds based on their polarity, with nonpolar compounds concentrated in the petroleum ether fraction and moderately polar compounds, including many sesquiterpenoids, in the ethyl acetate fraction.

2.2.3. Column Chromatography

-

Silica Gel Column Chromatography:

-

Subject the ethyl acetate-soluble fraction to silica gel column chromatography (100–200 mesh).[1]

-

Elute the column with a gradient of solvents, such as chloroform-methanol (e.g., starting from 100:0 to 60:40, v/v) or dichloromethane-methanol (e.g., 99:1, 98:2, 95:5, etc.), to separate the extract into several fractions.[1][2]

-

-

ODS-C18 Column Chromatography:

-

Further fractionate the primary fractions obtained from silica gel chromatography using an ODS-C18 column.

-

Elute with a gradient of methanol-water (e.g., 30:70 to 70:30, v/v) to yield sub-fractions.[1]

-

-

Sephadex LH-20 Column Chromatography:

-

Utilize Sephadex LH-20 column chromatography for size exclusion and further purification of sub-fractions.

-

Typically, methanol is used as the mobile phase.[1]

-

2.2.4. Semi-preparative High-Performance Liquid Chromatography (HPLC)

-

The final purification of individual sesquiterpenoids is often achieved using semi-preparative HPLC.

-

A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.[1]

-

The elution can be isocratic or a gradient, and the effluent is monitored using a UV detector (e.g., at 210 nm).[2]

Quantitative Data on Isolated Sesquiterpenoids

The following tables summarize the quantitative data from representative studies on the isolation of sesquiterpenoids from A. artemisiifolia.

Table 1: Extraction and Fractionation Yields

| Starting Material | Extraction Solvent | Crude Extract Yield | Ethyl Acetate Fraction Yield | Reference |

| 10.0 kg (aerial parts) | 95% Methanol | 0.5 kg | 90.0 g | [1] |

| 50 kg (whole plant) | 80% Ethanol | 1,200 g | 230 g | [2] |

| 9.0 kg (inflorescence) | Petroleum Ether, then 95% Ethanol | 254.9 g (PE extract) | - |

Table 2: Yields of Isolated Sesquiterpenoids

| Compound Name | Starting Fraction | Yield | Reference |

| 3β-acetoxy-4β-hydroxy-1α,7α, 10β,11αH-pseudoguaia-12,8β-olide | Sub-fraction C3-5 (from 6.0 g of Fr. C3) | 60.0 mg | [1] |

| 1β,7β,9β,10β,13αH-guaia-4(5)-en-12,6β-olide 9-O-β-d-glucoside | Sub-fraction C5-2 (from 8.3 g of Fr. C5) | 8.0 mg | [1] |

| 4β-hydroxy-1α,5α,7α,9αH-guaia-10(14),11(13)-dien-12-acid 9-O-β-d-glucoside | Sub-fraction C5-2 (from 8.3 g of Fr. C5) | 6.0 mg | [1] |

| Psilostachyin B | Sub-fraction C2-3 (from Fr. C2) | 100.0 mg | |

| Psilostachyin | Sub-fraction C2-3 (from Fr. C2) | 30.0 mg | |

| Eudesmane-type sesquiterpene (Compound 1) | Fr. D-2-3 (from 2.1 g of Fr. D-2) | 10.2 mg | [2] |

| Eudesmane-type sesquiterpene (Compound 2) | Fr. D-2-3 (from 2.1 g of Fr. D-2) | 3.5 mg | [2] |

| Eudesmane-type sesquiterpene (Compound 3) | Fr. D-2-3 (from 2.1 g of Fr. D-2) | 4.6 mg | [2] |

| Guaiane-type sesquiterpene (Compound 4) | Fr. D-2-5 (from 64 mg of Fr. D-2-5) | 6.1 mg | [2] |

Table 3: Biological Activity of Selected Sesquiterpenoids

| Compound | Biological Activity | IC50/EC50 Value | Cell Line/Assay | Reference |

| Acetoxydihydrodamsin | Cytotoxic | 7.64 µM | Colo 205 | |

| Acetoxydihydrodamsin | Antiproliferative | 3.67 µM | Colo 320 | |

| Psilostachyin | Antiproliferative | 5.29 µM | Colo 320 | |

| Costunolide | STAT3 Activation Inhibition | ~10 µM (EC50) | THP-1 | |

| Costunolide | Cytotoxic | 0.8 µM (IC50) | A431 |

Signaling Pathway Modulation by Sesquiterpene Lactones

Sesquiterpene lactones isolated from A. artemisiifolia and other plants have been shown to modulate key signaling pathways involved in inflammation and cancer, notably the NF-κB and STAT3 pathways.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many sesquiterpene lactones are attributed to their ability to inhibit the NF-κB signaling pathway. These compounds can directly interact with components of this pathway, preventing the transcription of pro-inflammatory genes.

Inhibition of the STAT3 Signaling Pathway

Certain sesquiterpenoids, such as costunolide, have been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and plays a crucial role in cell proliferation, survival, and differentiation.

Conclusion

The isolation and purification of sesquiterpenoids from Ambrosia artemisiifolia is a well-documented process that yields a variety of structurally diverse and biologically active compounds. The methodologies outlined in this guide, from initial extraction to final chromatographic separation, provide a solid foundation for researchers aiming to explore the chemical constituents of this plant. The quantitative data presented highlights the potential yields of these compounds, while the illustrated signaling pathways offer insights into their mechanisms of action. This comprehensive technical guide serves as a valuable resource for the scientific community, facilitating further research into the therapeutic potential of these natural products.

References

- 1. Two naturally occurring terpenes, dehydrocostuslactone and costunolide, decrease intracellular GSH content and inhibit STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two Naturally Occurring Terpenes, Dehydrocostuslactone and Costunolide, Decrease Intracellular GSH Content and Inhibit STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Novel Ambrosane Derivatives: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and relevant biological signaling pathways associated with novel Ambrosane derivatives and related sesquiterpenoid lactones. This document is intended to serve as a core resource for the characterization and evaluation of this promising class of natural products.

Introduction to Ambrosane Derivatives

Ambrosane sesquiterpenoids are a class of natural products characterized by a bicyclic carbon skeleton that has been the subject of extensive phytochemical and pharmacological investigation. These compounds, isolated from various plant species, have demonstrated a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. The structural diversity within the ambrosane family, arising from different oxidation patterns and stereochemical arrangements, presents a continuous source of novel chemical entities with potential for drug discovery and development. Accurate and detailed spectroscopic characterization is paramount for the unambiguous identification and subsequent biological evaluation of these novel derivatives.

Spectroscopic Data of Novel Sesquiterpenoid Lactones

The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for recently identified sesquiterpenoid lactones, including derivatives that share structural similarities with the ambrosane skeleton. This data is crucial for the structural elucidation and comparative analysis of newly isolated compounds.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃) of 8β-Hydroxy-9α-isovaleroyloxycalyculatolide (1)

| Position | δH (ppm), mult. (J in Hz) |

| 2 | 5.34, d (3.4) |

| 3 | 2.37, m |

| 3 | 2.09, m |

| 6 | 4.60, dd (11.5, 6.0) |

| 7 | 2.92, m |

| 9 | 5.29, d (2.9) |

| 13 | 6.22, d (3.2) |

| 13 | 5.61, d (2.8) |

| 14 | 1.83, s |

| 15 | 1.18, d (6.9) |

| 2' | 2.23, m |

| 3' | 2.15, m |

| 4' | 0.99, d (6.8) |

| 5' | 0.98, d (6.8) |

Data extracted from a study on sesquiterpenes from Neurolaena lobata.[1]

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃) of 8β-Hydroxy-9α-isovaleroyloxycalyculatolide (1)

| Position | δC (ppm) |

| 1 | 134.1 |

| 2 | 78.9 |

| 3 | 36.4 |

| 4 | 132.5 |

| 5 | 139.8 |

| 6 | 82.1 |

| 7 | 52.3 |

| 8 | 75.1 |

| 9 | 78.2 |

| 10 | 149.2 |

| 11 | 125.9 |

| 12 | 170.2 |

| 13 | 121.8 |

| 14 | 16.9 |

| 15 | 20.9 |

| 1' | 172.5 |

| 2' | 43.4 |

| 3' | 25.7 |

| 4' | 22.5 |

| 5' | 22.4 |

Data extracted from a study on sesquiterpenes from Neurolaena lobata.[1]

Table 3: High-Resolution Mass Spectrometry (HR-ESIMS) Data

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| 8β-Hydroxy-9α-isovaleroyloxycalyculatolide (1) | C₂₀H₂₆O₇ | 379.1757 | 379.1755 |

| Unnamed Sesquiterpenoid | C₁₅H₂₀O₄ | 265.1434 | 265.1435 |

| 2β-acetyloxy-6β-hydroxyglechomanolide | C₁₇H₂₂O₅ | 307.1540 | 307.1545 |

Data for the unnamed sesquiterpenoid and 2β-acetyloxy-6β-hydroxyglechomanolide were obtained from the resin of Commiphora myrrha.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the verification of scientific findings and the advancement of research. The following sections provide a generalized methodology for the isolation and spectroscopic analysis of novel ambrosane derivatives, based on established practices.

General Experimental Procedures

Instrumentation: Nuclear Magnetic Resonance (NMR) spectra are typically recorded on 400 or 500 MHz spectrometers. Chemical shifts are reported in ppm (δ) and referenced to the residual solvent signals. High-resolution electrospray ionization mass spectrometry (HR-ESIMS) is performed on a Q-TOF or similar high-resolution mass spectrometer.

Chromatography: Column chromatography is generally carried out using silica gel (60–200 mesh) or Sephadex LH-20. Thin-layer chromatography (TLC) is performed on pre-coated silica gel GF₂₅₄ plates, with spots visualized by UV light and heating after spraying with a vanillin-sulfuric acid reagent. High-performance liquid chromatography (HPLC) is often employed for the final purification of compounds, using reversed-phase (e.g., C18) or normal-phase columns.

Extraction and Isolation Protocol

The following diagram outlines a typical workflow for the extraction and isolation of sesquiterpenoids from a plant source.

Spectroscopic Analysis

Isolated pure compounds are subjected to a suite of spectroscopic techniques for structural elucidation:

-

Mass Spectrometry (MS): HR-ESIMS is used to determine the molecular formula of the compound.

-

¹H NMR: Provides information on the number and types of protons, their chemical environment, and scalar couplings.

-

¹³C NMR and DEPT: Determines the number of carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY), directly attached proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which are crucial for assembling the complete molecular structure.

-

NOESY/ROESY: Used to determine the relative stereochemistry of the molecule by identifying protons that are close in space.

Biological Activity and Signaling Pathways

Ambrosane derivatives and related sesquiterpenoid lactones are well-documented for their anti-inflammatory properties. A key mechanism of action for many of these compounds is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Anti-inflammatory Mechanism via NF-κB Inhibition

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines and chemokines.

Certain ambrosane derivatives can inhibit this pathway, leading to a reduction in the inflammatory response. The following diagram illustrates this inhibitory action.

Conclusion

The structural elucidation of novel ambrosane derivatives and related sesquiterpenoid lactones relies heavily on the meticulous application of modern spectroscopic techniques, particularly NMR and high-resolution mass spectrometry. The data and protocols presented in this guide provide a foundational framework for researchers in the field. Furthermore, understanding the molecular mechanisms underlying the biological activities of these compounds, such as the inhibition of the NF-κB signaling pathway, is crucial for their development as potential therapeutic agents. Continued research into this fascinating class of natural products is warranted to fully explore their pharmacological potential.

References

A Technical Guide to the Preliminary Cytotoxic Screening of Ambrosia Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preliminary cytotoxic screening of extracts and isolated compounds from plants of the Ambrosia genus, commonly known as ragweed. This document synthesizes key findings on their anticancer potential, detailing the cytotoxic effects of various extracts and purified molecules against a range of cancer cell lines. It is designed to serve as a valuable resource for researchers in oncology, natural product chemistry, and pharmacology, offering detailed experimental protocols, quantitative data, and insights into the molecular mechanisms of action.

Introduction to Ambrosia Species in Cancer Research

The genus Ambrosia, belonging to the Asteraceae family, comprises numerous species, with Ambrosia artemisiifolia and Ambrosia maritima being the most extensively studied for their medicinal properties. These plants are rich sources of secondary metabolites, particularly sesquiterpene lactones, which have demonstrated a variety of biological activities, including anti-inflammatory, antimicrobial, and notably, cytotoxic effects.[1] The growing body of research into the cytotoxic potential of Ambrosia extracts and their constituents underscores their promise as a source for the discovery of novel anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic activity of compounds isolated from Ambrosia species has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity. The following tables summarize the IC50 values for several compounds isolated from Ambrosia artemisiifolia and Ambrosia maritima.

Table 1: Cytotoxic Activity of Compounds from Ambrosia artemisiifolia

| Compound | Cell Line | IC50 (µM) | Reference |

| Acetoxydihydrodamsin | Colo 205 (doxorubicin-sensitive colon adenocarcinoma) | 7.64 | [2][3] |

| Psilostachyin C | Colo 205 (doxorubicin-sensitive colon adenocarcinoma) | 26.60 | [2][3] |

| 1'-Noraltamisin | Colo 320 (multidrug-resistant colon adenocarcinoma) | 8.78 (antiproliferative) | [2][3] |

| Psilostachyin | Colo 320 (multidrug-resistant colon adenocarcinoma) | 5.29 (antiproliferative) | [2][3] |

| Thiophene E | A-431 (epidermoid skin cancer) | Not specified, but exerted cytotoxic effects | [4][5] |

| A. artemisiifolia Essential Oil | Colo 320 (multidrug-resistant colon adenocarcinoma) | 0.0103% | [6] |

| A. artemisiifolia Essential Oil | Colo 205 (doxorubicin-sensitive colon adenocarcinoma) | 0.054% (antiproliferative) | [6] |

Table 2: Cytotoxic Activity of Compounds from Ambrosia maritima

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Hymenin | HCT-116 (colorectal carcinoma) | 3.83 | [7] |

| Hymenin | A-549 (lung carcinoma) | 5.48 | [7] |

| Hymenin | MCF-7 (breast adenocarcinoma) | 10.1 | [7] |

| Damsin | HCT-116 (colorectal carcinoma) | >50 | [7] |

| Damsin | A-549 (lung carcinoma) | >50 | [7] |

| Damsin | MCF-7 (breast adenocarcinoma) | >50 | [7] |

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the cytotoxic screening of Ambrosia plant extracts.

Plant Material Extraction and Isolation of Compounds

The general workflow for extracting and isolating cytotoxic compounds from Ambrosia species is outlined below.

Caption: General workflow for extraction and isolation of compounds from Ambrosia.

A detailed protocol for methanol extraction is as follows:

-

Preparation of Plant Material: The aerial parts of the Ambrosia plant are dried and ground into a fine powder.[8]

-

Extraction: The ground plant material is extracted with methanol.[8] The mixture is subjected to ultrasonication to enhance extraction efficiency.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure to yield the crude methanol extract.

-

Fractionation: The crude extract is subjected to column chromatography for fractionation.[9]

-

Purification: Individual compounds are purified from the fractions using techniques like High-Performance Liquid Chromatography (HPLC).[9]

-

Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][10]

Cell Culture

A variety of human cancer cell lines are used to evaluate the cytotoxic potential of Ambrosia extracts. These include:

-

Colo 205: A doxorubicin-sensitive human colon adenocarcinoma cell line.[2][3]

-

Colo 320: A multidrug-resistant human colon adenocarcinoma cell line.[2][3]

-

A-431: A human epidermoid carcinoma cell line.[4]

-

HCT-116: A human colorectal carcinoma cell line.[7]

-

A-549: A human lung carcinoma cell line.[7]

-

MCF-7: A human breast adenocarcinoma cell line.[7]

-

HepG2: A human liver cancer cell line.[11]

-

MRC-5: A non-cancerous human fetal lung fibroblast cell line, used as a control for selectivity.[2][4]

Cells are typically cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin), and maintained in a humidified incubator at 37°C with 5% CO2.[2][11]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2][3][11]

Caption: Workflow of the MTT cytotoxicity assay.

The detailed steps for the MTT assay are as follows:

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well for cytotoxicity assays or 6 x 10^3 cells/well for antiproliferative assays) and allowed to attach overnight.[12]

-

Treatment: The cells are then treated with various concentrations of the Ambrosia extracts or isolated compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a defined period, typically 24 or 72 hours.[3]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[11]

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to the control-treated cells. The IC50 values are then determined from the dose-response curves.

Molecular Mechanisms of Action

Several studies have begun to elucidate the molecular mechanisms underlying the cytotoxic effects of compounds from Ambrosia species. The inhibition of key signaling pathways involved in cancer cell proliferation and survival appears to be a common mechanism.

Inhibition of the NF-κB Signaling Pathway

Sesquiterpene lactones from Ambrosia have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][13] NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.

Caption: Inhibition of the NF-κB signaling pathway by Ambrosia sesquiterpene lactones.

Compounds such as damsin, ambrosin, and coronopilin isolated from A. arborescens have been shown to inhibit the TNF-α-induced translocation of NF-κB to the nucleus.[8][13] This inhibition is thought to occur through the alkylation of sulfhydryl groups on key signaling proteins, such as the p65 subunit of NF-κB. By blocking NF-κB activation, these compounds can suppress the expression of pro-survival genes, leading to apoptosis in cancer cells.

Inhibition of c-Src Kinase Activity

Neoambrosin and damsin, isolated from Ambrosia maritima, have been found to silence the activity of c-Src kinase.[9][10][14][15] c-Src is a non-receptor tyrosine kinase that is often overexpressed and activated in various cancers, where it plays a crucial role in promoting cell proliferation, invasion, and metastasis.

Caption: Inhibition of c-Src kinase by neoambrosin and damsin from Ambrosia maritima.

The inhibition of c-Src kinase activity by these sesquiterpene lactones represents a targeted therapeutic approach. Interestingly, cancer cells with mutated EGFR (epidermal growth factor receptor), which often exhibit resistance to other therapies, have shown hypersensitivity to neoambrosin and damsin, suggesting a potential strategy to overcome certain types of drug resistance.[10][14][15]

Conclusion and Future Directions

The preliminary cytotoxic screening of Ambrosia plant extracts and their isolated compounds, particularly sesquiterpene lactones, has revealed significant potential for the development of new anticancer drugs. The data presented in this guide highlight the potent and, in some cases, selective cytotoxic activity of these natural products against various cancer cell lines.

Future research should focus on:

-

Broadening the Scope of Screening: Testing a wider range of Ambrosia species and their unique chemical constituents against a more extensive panel of cancer cell lines, including those representing different cancer types and resistance mechanisms.

-

Elucidating Structure-Activity Relationships: Conducting further studies to understand the relationships between the chemical structures of these compounds and their cytotoxic activity. This knowledge can guide the synthesis of more potent and selective derivatives.

-

In-depth Mechanistic Studies: Moving beyond preliminary screening to more detailed investigations of the molecular mechanisms of action. This includes identifying specific protein targets and elucidating the effects on various signaling pathways.

-

In Vivo Studies: Progressing the most promising compounds to in vivo studies using animal models to evaluate their efficacy and safety in a more complex biological system.

This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of Ambrosia species. The rich chemical diversity of this plant genus, coupled with the potent biological activities of its constituents, makes it a compelling area for future cancer research.

References

- 1. A comprehensive phytochemical and pharmacological review on sesquiterpenes from the genus Ambrosia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative and cytotoxic effects of sesquiterpene lactones isolated from Ambrosia artemisiifolia on human adenocarcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Antiproliferative and cytotoxic effects of sesquiterpene lactones isolated from Ambrosia artemisiifolia on human adenocarcinoma and normal cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity of the Sesquiterpene Lactones Neoambrosin and Damsin from Ambrosia maritima Against Multidrug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of the Sesquiterpene Lactones Neoambrosin and Damsin from Ambrosia maritima Against Multidrug-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Screening of potential cytotoxic activities of some medicinal plants of Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 14. keio.elsevierpure.com [keio.elsevierpure.com]

- 15. Cytotoxicity of the Sesquiterpene Lactones Neoambrosin and Damsin from Ambrosia maritima Against Multidrug-Resistant Cancer Cells | Semantic Scholar [semanticscholar.org]

Ethnobotanical Uses of Plants Containing Ambrosane Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants belonging to the Asteraceae family, commonly known as the daisy or sunflower family, have been a cornerstone of traditional medicine across various cultures for centuries. A significant portion of their therapeutic properties can be attributed to a class of secondary metabolites known as sesquiterpenoid lactones. Among these, ambrosane sesquiterpenoid lactones, characterized by a specific bicyclic carbon skeleton, have garnered considerable scientific interest due to their potent biological activities. This technical guide provides a comprehensive overview of the ethnobotanical uses of prominent ambrosane-containing plants, delves into the quantitative biological activities of isolated compounds, and presents detailed experimental protocols for their isolation and evaluation. Furthermore, it elucidates the molecular mechanisms underlying their therapeutic effects, with a focus on key inflammatory and oncogenic signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating the exploration of these natural compounds for novel therapeutic applications.

Ethnobotanical Landscape of Ambrosane-Containing Plants

Several genera within the Asteraceae family are particularly rich in ambrosane sesquiterpenoid lactones. The most notable among these are Ambrosia, Parthenium, and Xanthium. Traditional medicine systems have long recognized the therapeutic potential of these plants, employing them to treat a wide range of ailments.

-

Ambrosia Species (Ragweeds): Despite being notorious for their allergenic pollen, various Ambrosia species have been used in traditional medicine. For instance, Ambrosia arborescens has been traditionally used in Andean medicine to alleviate inflammatory conditions[1][2]. Native Americans have also utilized ragweed for both external and internal medicinal purposes[3].

-

Parthenium hysterophorus (Parthenium Weed): This invasive species, often considered a noxious weed, has a rich history in traditional medicine, particularly in Central America and the Caribbean. It has been used to treat skin infections, dermatitis, amoebic dysentery, and as an analgesic for muscular rheumatism[4][5]. Decoctions of the plant have been used to manage fever, diarrhea, and neurological disorders[5].

-

Xanthium strumarium (Cocklebur): This plant has a long history of use in traditional medicine across Asia, Europe, and the Americas. It has been traditionally employed for treating rhinitis, headaches, fever, and various skin conditions[6]. The fruits, in particular, are a common ingredient in traditional Chinese medicine formulations for these purposes[7].

Quantitative Biological Activities of Ambrosane Compounds

The ethnobotanical uses of these plants are strongly supported by modern pharmacological studies that have quantified the biological activities of their constituent ambrosane compounds. These activities include cytotoxic, anti-inflammatory, and antimicrobial effects.

Cytotoxic Activity

Ambrosane sesquiterpenoid lactones have demonstrated significant cytotoxicity against various cancer cell lines, making them promising candidates for anticancer drug development. The tables below summarize the 50% inhibitory concentration (IC50) values for prominent ambrosane compounds.

Table 1: Cytotoxic Activity of Ambrosane Compounds from Xanthium Species

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Xanthatin | Colon (WiDr) | 0.1 - 6.2 | [8][9] |

| Xanthatin | Breast (MDA-MB-231) | 0.1 - 6.2 | [8][9] |

| Xanthatin | Lung (NCI-417) | 0.1 - 6.2 | [8][9] |

| Xanthinosin | Colon (WiDr) | Not specified | [8][9] |

| Xanthinosin | Breast (MDA-MB-231) | Not specified | [8][9] |

| Xanthinosin | Lung (NCI-417) | Not specified | [8][9] |

| X. strumarium Chloroform Extract | Colon (WiDr) | 0.1 - 6.2 | [8][9] |

| X. strumarium Chloroform Extract | Breast (MDA-MB-231) | 0.1 - 6.2 | [8][9] |

| X. strumarium Chloroform Extract | Lung (NCI-417) | 0.1 - 6.2 | [8][9] |

| X. strumarium Acetone Extract | Leukemia (K562) | 180.12 ± 0.9 | [3] |

| X. strumarium Methanol Extract | Leukemia (K562) | 298.25 ± 0.6 | [3] |

| X. strumarium Ethanol Extract | Leukemia (K562) | 410.23 ± 0.1 | [3] |

Table 2: Cytotoxic Activity of Ambrosane Compounds from Ambrosia Species

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Damsin | Caco-2 | 7.2 | [1] |

| Coronopilin | - | 10.1 (for anti-NF-κB activity) | [1] |

Table 3: Cytotoxic Activity of Extracts from Parthenium hysterophorus

| Extract | Cancer Cell Line | IC50 (ng/mL) | Reference |

| Methanolic Flower Extract | Breast (MCF-7) | 30.81 ± 0.09 | [10] |

| Methanolic Flower Extract | Cervical (HeLa) | 5.35 ± 0.03 | [10] |

Anti-inflammatory Activity

The traditional use of these plants for inflammatory ailments is substantiated by their ability to inhibit key inflammatory mediators and pathways.

Table 4: Anti-inflammatory Activity of Ambrosane Compounds and Extracts

| Compound/Extract | Assay | IC50 | Reference |

| Xanthatin | NF-κB Luciferase Reporter | 9.607 µmol/L | [6] |

| Xanthatin | IKKβ Kinase Activity | 11.315 μmol/L | [6] |

| Xanthatin | JAK2 Kinase Activity | 4.078 μmol/L | [6] |

| P. hysterophorus Methanolic Extract | Urease Inhibition | 43.1 ± 1.24 µg/mL | [11] |

| P. hysterophorus Ethyl Acetate Extract | Urease Inhibition | 57.3 ± 1.27 µg/mL | [11] |

| P. hysterophorus Aqueous Extract | Phosphodiesterase Inhibition | 24.2 ± 0.11 µg/mL | [11] |

Antimicrobial Activity

Several ambrosane compounds and plant extracts have demonstrated inhibitory activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key measure of this activity.

Table 5: Antimicrobial Activity of Parthenium hysterophorus Leaf Extracts

| Extract | Microorganism | MIC (mg/mL) | Reference |

| Ethyl Acetate | Bacillus subtilis | 3.12 | [12] |

| Ethyl Acetate | Staphylococcus aureus | 6.25 | [12] |

| Ethyl Acetate | Pseudomonas aeruginosa | 6.25 | [12] |

| Ethyl Acetate | Escherichia coli | 12.5 | [12] |

| Ethyl Acetate | Saccharomyces cerevisiae | 12.5 | [12] |

| Ethyl Acetate | Candida albicans | 50 | [12] |

| Acetone | Escherichia coli | 25 | [12] |

Mechanisms of Action: Targeting Key Signaling Pathways

Ambrosane sesquiterpenoid lactones exert their biological effects by modulating critical intracellular signaling pathways that are often dysregulated in diseases like cancer and chronic inflammation. The NF-κB and STAT3 pathways are prominent targets.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response and also plays a crucial role in cell survival and proliferation. Many sesquiterpenoid lactones, including ambrosanes, inhibit NF-κB activation. This is often achieved through the direct alkylation of cysteine residues on components of the NF-κB signaling cascade, such as the IκB kinase (IKK) complex. For example, xanthatin has been shown to directly inhibit IKKβ kinase activity, thereby preventing the phosphorylation and subsequent degradation of IκBα, which is necessary for NF-κB to translocate to the nucleus and activate target gene expression[6][8]. Molecular docking studies have suggested that parthenin can bind to IKKβ, further supporting this mechanism[1].

Caption: Inhibition of the canonical NF-κB signaling pathway by the ambrosane sesquiterpenoid lactone, xanthatin.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is aberrantly activated in many cancers and inflammatory diseases. Ambrosane compounds have been shown to inhibit STAT3 signaling. Xanthatin, for instance, has been found to directly inhibit the Janus kinase (JAK) family, which are upstream activators of STAT3. By covalently binding to JAKs, xanthatin prevents the phosphorylation of STAT3, its subsequent dimerization, and translocation to the nucleus to regulate the expression of genes involved in cell proliferation and survival[6][8].

References

- 1. researchgate.net [researchgate.net]